molecular formula C16H26O2 B14660478 2-[2-(tert-Butylperoxy)propan-2-yl]-1,3,5-trimethylbenzene CAS No. 52031-73-9

2-[2-(tert-Butylperoxy)propan-2-yl]-1,3,5-trimethylbenzene

Cat. No.: B14660478
CAS No.: 52031-73-9
M. Wt: 250.38 g/mol
InChI Key: RIJZMMIZZFXFQK-UHFFFAOYSA-N
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Description

2-[2-(tert-Butylperoxy)propan-2-yl]-1,3,5-trimethylbenzene is an organic peroxide compound known for its use as a radical initiator in polymerization reactions. This compound is characterized by its high thermal stability and ability to decompose into free radicals, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(tert-Butylperoxy)propan-2-yl]-1,3,5-trimethylbenzene typically involves the reaction of 1,3,5-trimethylbenzene with tert-butyl hydroperoxide in the presence of an acid catalyst. The reaction proceeds through a free radical mechanism, where the tert-butyl hydroperoxide decomposes to form tert-butyl radicals, which then react with 1,3,5-trimethylbenzene to form the desired product.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, with temperatures typically maintained between 50-70°C and the use of stabilizers to prevent premature decomposition of the peroxide.

Chemical Reactions Analysis

Types of Reactions

2-[2-(tert-Butylperoxy)propan-2-yl]-1,3,5-trimethylbenzene primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various polymerization reactions, including the polymerization of styrene, acrylates, and methacrylates.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur in the presence of halogens or other electrophiles, leading to the formation of substituted benzene derivatives.

Major Products Formed

The major products formed from the decomposition of this compound are tert-butyl radicals and 1,3,5-trimethylbenzene derivatives. These radicals can further react to form various polymeric materials.

Scientific Research Applications

2-[2-(tert-Butylperoxy)propan-2-yl]-1,3,5-trimethylbenzene is widely used in scientific research due to its ability to generate free radicals. Some of its applications include:

    Chemistry: Used as a radical initiator in polymerization reactions to synthesize various polymers and copolymers.

    Biology: Employed in the study of radical-induced DNA damage and repair mechanisms.

    Medicine: Investigated for its potential use in targeted drug delivery systems where controlled radical generation is required.

    Industry: Utilized in the production of high-performance plastics, elastomers, and resins.

Mechanism of Action

The mechanism of action of 2-[2-(tert-Butylperoxy)propan-2-yl]-1,3,5-trimethylbenzene involves the homolytic cleavage of the peroxide bond to generate tert-butyl radicals. These radicals can initiate chain reactions by abstracting hydrogen atoms from other molecules, leading to the formation of new radicals and propagation of the reaction. The molecular targets and pathways involved include the initiation of polymerization reactions and the formation of cross-linked polymer networks.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylperoxybenzoate: Another organic peroxide used as a radical initiator with similar thermal stability.

    Di-tert-butyl peroxide: A simpler peroxide compound used in similar applications but with different decomposition characteristics.

    Cumene hydroperoxide: Used as a radical initiator and in the production of phenol and acetone.

Uniqueness

2-[2-(tert-Butylperoxy)propan-2-yl]-1,3,5-trimethylbenzene is unique due to its high thermal stability and ability to generate radicals at relatively low temperatures. This makes it particularly valuable in applications requiring controlled radical generation and high-performance materials.

Properties

CAS No.

52031-73-9

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

2-(2-tert-butylperoxypropan-2-yl)-1,3,5-trimethylbenzene

InChI

InChI=1S/C16H26O2/c1-11-9-12(2)14(13(3)10-11)16(7,8)18-17-15(4,5)6/h9-10H,1-8H3

InChI Key

RIJZMMIZZFXFQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C)(C)OOC(C)(C)C)C

Origin of Product

United States

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